molecular formula C20H12N2O3 B14258010 4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole CAS No. 188970-83-4

4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole

Cat. No.: B14258010
CAS No.: 188970-83-4
M. Wt: 328.3 g/mol
InChI Key: QOPYNJDQUZIOEW-UHFFFAOYSA-N
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Description

4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure. It is a derivative of carbazole, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is known for its potent mutagenic and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole involves several steps. One common method is the regioselective dilithiation of carbazole derivatives. This process uses n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve dilithiation at specific positions on the carbazole ring . The reaction is followed by electrophilic trapping to introduce the hydroxy and nitro groups at the desired positions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques like selective crystallization and high-temperature distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is unique due to its specific functional groups (hydroxy and nitro) that confer distinct chemical reactivity and biological activity. Its potent mutagenic and carcinogenic properties make it a compound of interest in toxicological studies .

Properties

CAS No.

188970-83-4

Molecular Formula

C20H12N2O3

Molecular Weight

328.3 g/mol

IUPAC Name

9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaen-7-ol

InChI

InChI=1S/C20H12N2O3/c23-17-7-3-6-13-19-15(10-16(20(13)17)22(24)25)21-14-9-8-11-4-1-2-5-12(11)18(14)19/h1-10,21,23H

InChI Key

QOPYNJDQUZIOEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC=C(C5=C(C=C4N3)[N+](=O)[O-])O

Origin of Product

United States

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